molecular formula C8H11N B147340 N-Methyl-o-toluidine CAS No. 611-21-2

N-Methyl-o-toluidine

Cat. No.: B147340
CAS No.: 611-21-2
M. Wt: 121.18 g/mol
InChI Key: GUAWMXYQZKVRCW-UHFFFAOYSA-N
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Description

N-Methyl-o-toluidine, also known as N,2-dimethylaniline, is an organic compound with the molecular formula C8H11N. It is a derivative of o-toluidine, where a methyl group is attached to the nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used in various industrial applications, including the production of dyes, pigments, and other organic compounds .

Mechanism of Action

Target of Action

N-Methyl-o-toluidine, also known as N,2-Dimethylaniline, is a tertiary amine . It primarily targets enzymes and proteins involved in metabolic pathways . The specific targets can vary depending on the biological system and the environmental conditions.

Mode of Action

This compound interacts with its targets through a variety of mechanisms. It can undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce derivatives with nitro groups .

Biochemical Pathways

This compound is involved in several biochemical pathways. It undergoes metabolic N-hydroxylation of its amino groups . The metabolism of this compound involves many competing activating and deactivating pathways, including N-acetylation, N-oxidation, and ring oxidation .

Pharmacokinetics

The pharmacokinetics of this compound are complex and depend on various factors. The elimination rates of this compound based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline . The primary acetylated metabolites of this compound were more extensively formed than those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline .

Result of Action

The result of this compound’s action can lead to various molecular and cellular effects. It has been reported to cause large-scale chromosomal damage in yeast and mammalian cells . It also reportedly becomes haematotoxic after metabolic N-hydroxylation of their amino groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the pathways it participates in

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-o-toluidine can be synthesized by the methylation of o-toluidine. One common method involves the reaction of o-toluidine with formaldehyde and formic acid, which results in the formation of this compound. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the methylation process .

Industrial Production Methods: In industrial settings, this compound is produced through a similar methylation process, but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-o-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-o-toluidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and applications. The presence of the methyl group on the nitrogen atom and the ortho position of the aromatic ring provides distinct chemical and physical properties compared to its isomers .

Properties

IUPAC Name

N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWMXYQZKVRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060600
Record name Benzenamine, N,2-dimethyl-
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-21-2
Record name N-Methyl-o-toluidine
Source CAS Common Chemistry
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Record name 2,N-Dimethylaniline
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Record name N,2-Dimethylaniline
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Record name Benzenamine, N,2-dimethyl-
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Record name Benzenamine, N,2-dimethyl-
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Record name N-methyl-o-toluidine
Source European Chemicals Agency (ECHA)
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Record name 2,N-DIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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